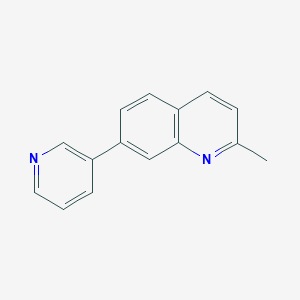![molecular formula C79H104ClN19O18 B10838955 [D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
[D-Dab(CO-NH-OH)3]degarelix
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone (GnRH) antagonist. It is designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone. This compound is particularly significant in the treatment of hormone-sensitive prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves a multi-step process that includes peptide coupling reactions. The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acids using coupling reagents like HBTU or DCC. The final deprotection step yields the active peptide .
Industrial Production Methods
Industrial production of this compound is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain high-purity degarelix .
Análisis De Reacciones Químicas
Types of Reactions
[D-Dab(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: Typically used to reduce disulfide bonds within the peptide.
Substitution: Involves the replacement of functional groups on the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability .
Aplicaciones Científicas De Investigación
[D-Dab(CO-NH-OH)3]degarelix has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting GnRH receptors and its effects on hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer by reducing testosterone levels
Industry: Employed in the development of new peptide-based therapeutics.
Mecanismo De Acción
[D-Dab(CO-NH-OH)3]degarelix exerts its effects by binding to GnRH receptors in the anterior pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production by the testes. The rapid suppression of testosterone levels helps in managing hormone-sensitive prostate cancer without causing an initial surge in hormone levels .
Comparación Con Compuestos Similares
Similar Compounds
[D-Dap(CO-NH-OH)3]degarelix: Another GnRH antagonist with similar properties.
[D-Dab(CO-NH-OCH3)3]degarelix: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
[D-Dab(CO-NH-OH)3]degarelix is unique due to its specific structure, which allows for effective inhibition of GnRH receptors without causing a surge in testosterone levels. This property makes it particularly useful in the treatment of prostate cancer .
Propiedades
Fórmula molecular |
C79H104ClN19O18 |
|---|---|
Peso molecular |
1643.2 g/mol |
Nombre IUPAC |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1 |
Clave InChI |
GJGANCMMPWJOQC-UFLOVSMNSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[4',4''']-Biflavone](/img/structure/B10838910.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[Bpa1]AngII](/img/structure/B10838929.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)
![[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid](/img/structure/B10838950.png)
